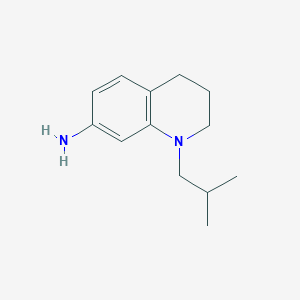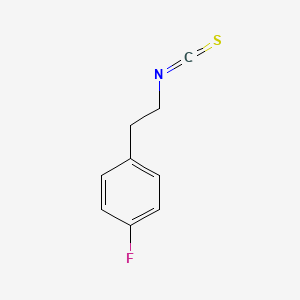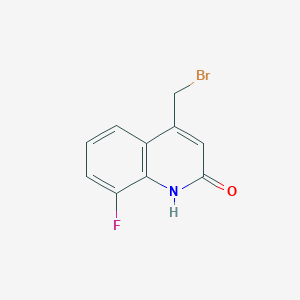
4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Descripción general
Descripción
4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, commonly referred to as BMFQ, is a synthetic organic compound that has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. BMFQ has been found to possess a wide range of properties, including strong antifungal activity, and has been studied for its potential applications in the development of new drugs and for other biomedical purposes.
Aplicaciones Científicas De Investigación
Synthetic Applications and Derivative Synthesis
4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one serves as a versatile building block in synthetic chemistry. For instance, Abdel‐Wadood et al. (2014) utilized a similar compound, 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one, as a foundational substance to synthesize various thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These derivatives were subsequently screened for their antibacterial activities against a range of bacterial and fungal strains, showing significant broad antibacterial activity (Abdel‐Wadood et al., 2014).
Intermediate in Drug Synthesis
The compound's derivatives, such as 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, have been highlighted as crucial intermediates in the synthesis of drugs like Raltitrexed, primarily used for treating colon and rectal cancers. A designed synthetic route based on literature provides a high yield, emphasizing the compound's role in optimizing production methods for certain pharmaceuticals (He Zheng-you, 2010).
Biological and Medicinal Applications
Antimicrobial Properties
Several studies have explored the antimicrobial properties of quinoline derivatives. For instance, a study by Shah and Raj (2015) involved synthesizing 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives. These compounds were screened for antibacterial activity against various bacterial species and fungicidal activity against Candida albicans and Aspergillus fumigates, showcasing their potential as antimicrobial agents (Shah & Raj, 2015).
Material Science and Photoluminescence
Photoluminescence and Material Applications
The structural and photoluminescent properties of quinoline derivatives are of interest in material science. A study by Huo et al. (2015) synthesized a series of Zn(II) complexes with 8-hydroxyquinoline ligands and investigated their aggregation behavior and photoluminescence properties. The study highlighted how the electronic nature and volume of substituents can affect the absorption wavelength, emission color, fluorescence lifetime, quantum yield, and thermostability of Zn(II) complexes. This suggests the potential utility of such compounds in the development of materials with tunable properties (Huo et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-8-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-6-4-9(14)13-10-7(6)2-1-3-8(10)12/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDYBCDPBZBCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655309 | |
| Record name | 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one | |
CAS RN |
176912-29-1 | |
| Record name | 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



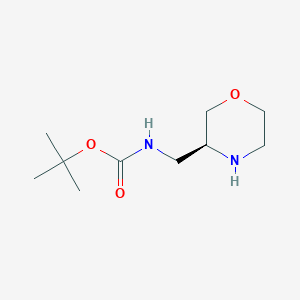
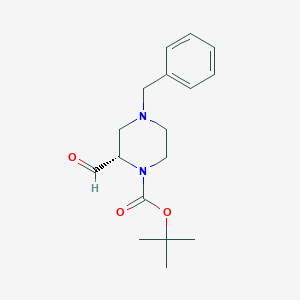
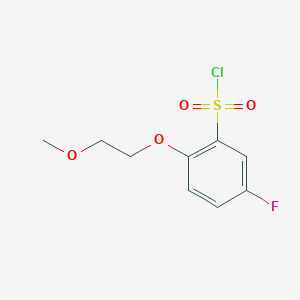
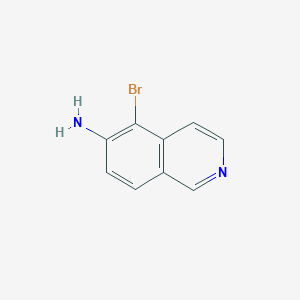
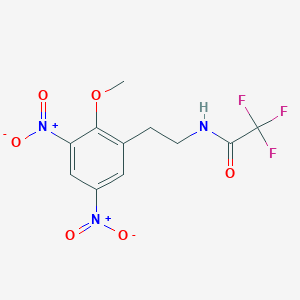
![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)
![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)
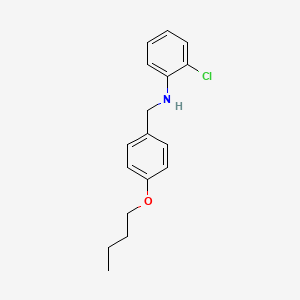
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

